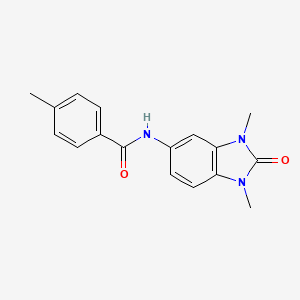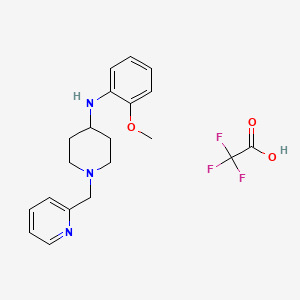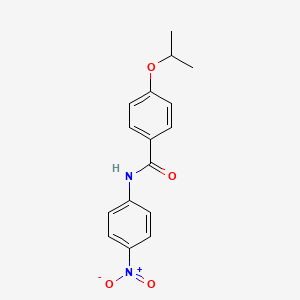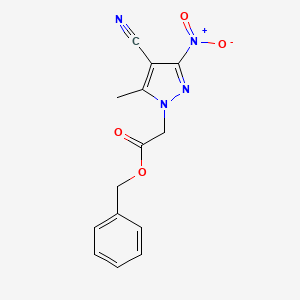![molecular formula C22H28N4O3 B4232946 N-isobutyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4232946.png)
N-isobutyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline
Overview
Description
N-isobutyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline, commonly known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It was first synthesized in 1998 by Pfizer Global Research and Development and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Mechanism of Action
Sunitinib binds to the ATP-binding site of receptor tyrosine kinases, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting tumor growth. It also disrupts tumor angiogenesis by inhibiting the formation of new blood vessels, which are essential for tumor growth and metastasis.
Biochemical and physiological effects:
Sunitinib has been shown to induce apoptosis (cell death) in cancer cells and inhibit their proliferation. It also has anti-angiogenic effects by reducing the number of blood vessels in tumors. In addition, Sunitinib has been found to modulate the immune system, leading to increased anti-tumor activity.
Advantages and Limitations for Lab Experiments
Sunitinib has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying receptor tyrosine kinases and their downstream signaling pathways. However, Sunitinib has limitations in terms of its specificity, as it can inhibit multiple receptor tyrosine kinases, leading to off-target effects.
Future Directions
Future research on Sunitinib could focus on its potential use in combination with other anti-cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies could investigate the mechanisms of resistance to Sunitinib and develop strategies to overcome it. Finally, there is a need for more research into the long-term effects of Sunitinib on cancer survivors, as well as its potential use in other diseases beyond cancer.
Scientific Research Applications
Sunitinib has been extensively studied for its anti-cancer properties. It works by inhibiting the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are involved in tumor growth, angiogenesis, and metastasis.
properties
IUPAC Name |
(4-methylphenyl)-[4-[3-(2-methylpropylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16(2)15-23-20-14-19(8-9-21(20)26(28)29)24-10-12-25(13-11-24)22(27)18-6-4-17(3)5-7-18/h4-9,14,16,23H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHUYHPXCCGJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-{[1-(anilinocarbonyl)propyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzamide](/img/structure/B4232880.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B4232886.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide](/img/structure/B4232890.png)


![N-[2-(4-methyl-1-piperidinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232900.png)
![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4232908.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4232912.png)

![3-iodo-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4232922.png)

![3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4232938.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4232952.png)
